[4-(4-FLUOROPHENYL)PIPERAZINO](4-PYRIDYL)METHANONE
Overview
Description
4-(4-Fluorophenyl)piperazinomethanone: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a pyridyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)piperazinomethanone typically involves the reaction of 4-fluorophenylpiperazine with 4-pyridylmethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Fluorophenyl)piperazinomethanone may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency, with stringent control over reaction parameters to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)piperazinomethanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenylpiperazine compounds.
Scientific Research Applications
4-(4-Fluorophenyl)piperazinomethanone: has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Research: It is used as a tool compound in biological assays to investigate receptor binding and signal transduction pathways.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical characteristics.
Industrial Applications: It is explored for its potential use in the synthesis of advanced polymers and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)piperazinomethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to neurotransmitter receptors in the brain, modulating their activity and influencing signal transduction pathways. This interaction can lead to changes in neuronal activity and behavior, making it a potential candidate for the treatment of neurological and psychiatric disorders.
Comparison with Similar Compounds
4-(4-Fluorophenyl)piperazinomethanone: can be compared with other piperazine derivatives, such as:
- 4-(2-Fluorophenyl)piperazinomethanone
- 4-(4-Methylphenyl)piperazinomethanone
- 4-(4-Chlorophenyl)piperazinomethanone
These compounds share similar structural features but differ in the substituents attached to the phenyl ring4-(4-Fluorophenyl)piperazinomethanone is unique due to the presence of the fluorine atom, which can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-pyridin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c17-14-1-3-15(4-2-14)19-9-11-20(12-10-19)16(21)13-5-7-18-8-6-13/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXHGDXIHWMCMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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